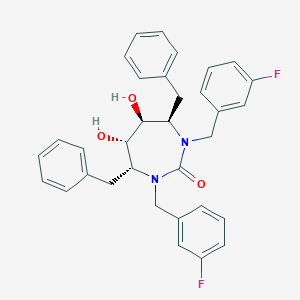
Teuquadrin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teuquadrin B is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. It is a tetrapeptide that has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
Teuquadrin B exerts its effects by binding to specific receptors on the surface of cells. It has been found to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Teuquadrin B has also been found to disrupt the cell membrane, leading to cell death in certain organisms.
Efectos Bioquímicos Y Fisiológicos
Teuquadrin B has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, Teuquadrin B has been found to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Teuquadrin B has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using various methods. Furthermore, it has been found to have unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. However, Teuquadrin B also has some limitations. It can be expensive to synthesize, and its effects can be difficult to measure in certain experiments.
Direcciones Futuras
There are several future directions for the study of Teuquadrin B. One area of research is the development of novel drug delivery systems using Teuquadrin B. It has been found to have the ability to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, the study of Teuquadrin B in the inhibition of certain enzymes and protein-protein interactions could lead to the development of new drugs for various diseases. Finally, the study of Teuquadrin B in the treatment of inflammatory diseases could lead to the development of new therapies for these conditions.
Conclusion:
Teuquadrin B is a tetrapeptide that has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have unique biochemical and physiological effects, including antimicrobial, anticancer, and antifungal properties. Teuquadrin B has been synthesized using various methods, including SPPS and LPPS. Furthermore, Teuquadrin B has several advantages for lab experiments, including stability under a wide range of conditions and unique effects. However, it also has some limitations, including the expense of synthesis and difficulty in measuring its effects in certain experiments. Finally, there are several future directions for the study of Teuquadrin B, including the development of novel drug delivery systems and the study of its effects on enzyme inhibition and protein-protein interactions.
Métodos De Síntesis
Teuquadrin B can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS involves the use of a solid support, such as resin, to which the first amino acid is attached. The subsequent amino acids are added one at a time, with each addition protected by a temporary protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. LPPS involves the use of a liquid-phase reaction, where the amino acids are added in a solution and protected by temporary protecting groups. The peptide chain is then purified using various methods, such as chromatography.
Aplicaciones Científicas De Investigación
Teuquadrin B has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antifungal properties. It has also been used in the development of novel drug delivery systems due to its ability to penetrate cell membranes. Furthermore, Teuquadrin B has been used in the study of protein-protein interactions and has been found to inhibit the activity of certain enzymes.
Propiedades
Número CAS |
152273-11-5 |
|---|---|
Nombre del producto |
Teuquadrin B |
Fórmula molecular |
C22H26O7 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[(12S)-5'-(furan-3-yl)-10-methyl-2',3-dioxospiro[2-oxatricyclo[6.3.1.04,12]dodecane-9,3'-oxolane]-12-yl]methyl acetate |
InChI |
InChI=1S/C22H26O7/c1-12-8-18-22(11-27-13(2)23)15(19(24)29-18)4-3-5-17(22)21(12)9-16(28-20(21)25)14-6-7-26-10-14/h6-7,10,12,15-18H,3-5,8-9,11H2,1-2H3/t12?,15?,16?,17?,18?,21?,22-/m1/s1 |
Clave InChI |
JDOMQBSSCDNCMN-LUHFWGALSA-N |
SMILES isomérico |
CC1CC2[C@@]3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
SMILES |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
SMILES canónico |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
Sinónimos |
teuquadrin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
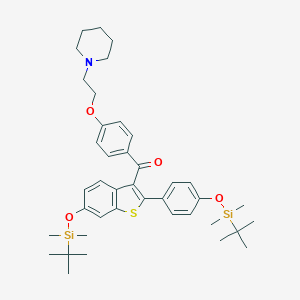
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

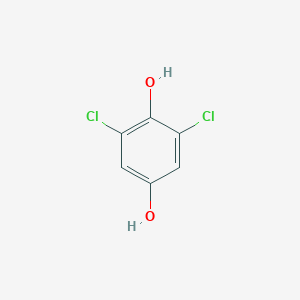
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
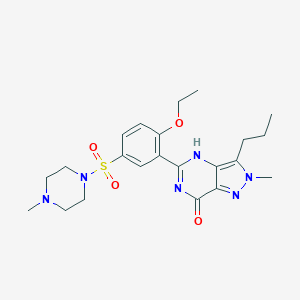
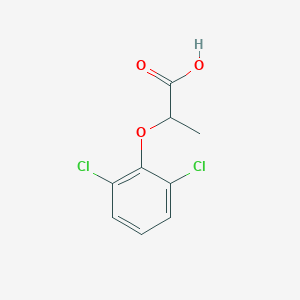
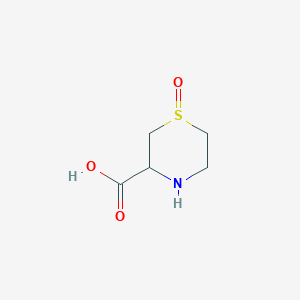
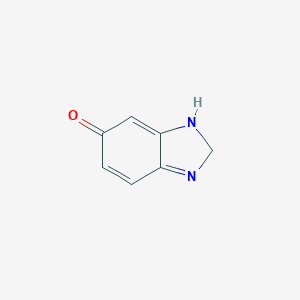
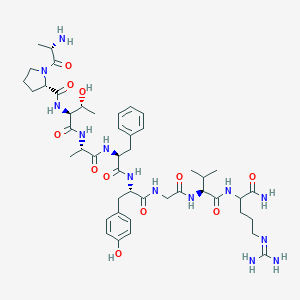
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)
